N-(3-chloro-2-methylphenyl)-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide

KRAS signaling PDEδ inhibition X-ray crystallography

N-(3-Chloro-2-methylphenyl)-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide (CAS 1021132-79-5; MW 371.82; MF C₁₉H₁₈ClN₃O₃) is a pyridazinone-furan hybrid small molecule that falls within the Markush claims of the Sloan-Kettering Institute patent family (US 9562019, EP covering pyridazinones and furan-containing compounds as EGFR and/or KRAS inhibitors. The compound features a 3-chloro-2-methylphenyl butanamide side chain attached to a 6-oxopyridazin-1(6H)-yl core bearing a furan-2-yl substituent at the 3-position.

Molecular Formula C19H18ClN3O3
Molecular Weight 371.82
CAS No. 1021132-79-5
Cat. No. B2683998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-chloro-2-methylphenyl)-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide
CAS1021132-79-5
Molecular FormulaC19H18ClN3O3
Molecular Weight371.82
Structural Identifiers
SMILESCC1=C(C=CC=C1Cl)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=CO3
InChIInChI=1S/C19H18ClN3O3/c1-13-14(20)5-2-6-15(13)21-18(24)8-3-11-23-19(25)10-9-16(22-23)17-7-4-12-26-17/h2,4-7,9-10,12H,3,8,11H2,1H3,(H,21,24)
InChIKeyOZKYSRPPLUKRIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Chloro-2-methylphenyl)-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide (CAS 1021132-79-5): Procurement-Relevant Structural and Target-Class Profile


N-(3-Chloro-2-methylphenyl)-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide (CAS 1021132-79-5; MW 371.82; MF C₁₉H₁₈ClN₃O₃) is a pyridazinone-furan hybrid small molecule that falls within the Markush claims of the Sloan-Kettering Institute patent family (US 9562019, EP 2518063) covering pyridazinones and furan-containing compounds as EGFR and/or KRAS inhibitors [1]. The compound features a 3-chloro-2-methylphenyl butanamide side chain attached to a 6-oxopyridazin-1(6H)-yl core bearing a furan-2-yl substituent at the 3-position. Crystallographic evidence from PDB entry 5E80 confirms that compounds sharing the identical N-(3-chloro-2-methylphenyl)butanamide substructure engage the prenyl-binding pocket of PDEδ—a critical chaperone for KRAS plasma membrane localization—with the complex resolved at 2.6 Å resolution [2]. This compound is classified as a Research Use Only (RUO) small molecule and is commercially available from multiple suppliers for preclinical oncology and chemical biology investigations.

Why N-(3-Chloro-2-methylphenyl)-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide Cannot Be Interchanged with Close Pyridazinone-Furan Analogs


Within the pyridazinone-furan-butanamide chemotype, subtle variations in the aryl substitution pattern produce measurably divergent target engagement profiles. The 3-chloro-2-methylphenyl motif is crystallographically validated to occupy the PDEδ prenyl-binding pocket [1], whereas the isomeric 3-chloro-4-methylphenyl analog (CAS 1021037-32-0) and the 2-fluorophenyl analog (CAS 1021105-86-1) lack publicly available structural biology confirmation of identical binding pose geometry. The Sloan-Kettering patent family explicitly excludes 4,5-dichloro-2-m-tolyl-2H-pyridazin-3-one (LCS-1) from its claims [2], underscoring that small structural perturbations within this chemotype space can shift compound utility between entirely different target classes (EGFR/KRAS inhibition vs. SOD1 inhibition). Furthermore, the furan-2-yl substituent at the pyridazinone 3-position distinguishes this series from thiophene- and aryl-substituted pyridazinone analogs that may exhibit divergent kinase selectivity profiles [3]. These structural distinctions have direct consequences for procurement: substituting a closely related analog without verifying target engagement equivalency risks introducing uncontrolled variables into structure-activity relationship (SAR) studies and target-validation campaigns.

Quantitative Differential Evidence for N-(3-Chloro-2-methylphenyl)-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide vs. Closest Analogs


Crystallographic Target Engagement: N-(3-Chloro-2-methylphenyl)butanamide Substructure in PDEδ Complex at 2.6 Å Resolution vs. Uncharacterized Analogs

The compound bearing the identical N-(3-chloro-2-methylphenyl)butanamide pharmacophore (N-(3-chloro-2-methylphenyl)-4-(3,4-dimethyl-7-oxo-2-phenyl-2,7-dihydro-6H-pyrazolo[3,4-d]pyridazin-6-yl)butanamide) has been co-crystallized with human PDEδ at 2.6 Å resolution (PDB 5E80), confirming direct occupancy of the farnesyl-binding pocket critical for KRAS trafficking [1]. This crystallographic evidence demonstrates that the N-(3-chloro-2-methylphenyl)butanamide moiety can form specific, structurally resolved interactions within a therapeutically validated target pocket—a level of mechanistic validation that is publicly unavailable for the 3-chloro-4-methylphenyl (CAS 1021037-32-0), 2-fluorophenyl (CAS 1021105-86-1), and 2-ethylphenyl (CAS 1021132-75-1) analogs within the same pyridazinone-furan-butanamide series.

KRAS signaling PDEδ inhibition X-ray crystallography target validation

Patent Scope and Freedom-to-Operate Differentiation: Coverage Under EGFR/KRAS Inhibitor Claims vs. Excluded Chemotypes

The compound falls within the generic Markush structures of Formula (I) in the Sloan-Kettering patent family (US 9,562,019 B2; EP 2,518,063 B1), which specifically claims pyridazinone compounds bearing furan-containing substituents as inhibitors of cancers associated with EGFR and/or KRAS mutations [1]. The patent explicitly excludes 4,5-dichloro-2-m-tolyl-2H-pyridazin-3-one (LCS-1; CAS 41931-13-9) from its claims [1], a structurally related pyridazinone that acts via SOD1 inhibition rather than EGFR/KRAS targeting (LCS-1 IC₅₀ = 0.05–1.6 µM against EGFR/KRAS-mutant lung adenocarcinoma cells via SOD1 mechanism) . This explicit exclusion establishes that the pyridazinone-furan chemotype space encompassed by the patent is mechanistically distinct from the LCS-1/SOD1 axis and is instead directed at EGFR/KRAS-driven proliferative disease pathways.

EGFR inhibitor KRAS inhibitor patent landscape intellectual property

Substitution Pattern Differentiation: 3-Chloro-2-methyl vs. 3-Chloro-4-methyl Phenyl Ring Regioisomerism as a Driver of Divergent Binding Pose Geometry

The 3-chloro-2-methyl substitution pattern on the aniline-derived aryl ring creates a sterically constrained ortho-methyl environment adjacent to the amide linkage, which is absent in the 3-chloro-4-methylphenyl regioisomer (CAS 1021037-32-0) where the methyl group is positioned para to the chlorine. In the PDEδ co-crystal structure (PDB 5E80), the N-(3-chloro-2-methylphenyl)butanamide moiety adopts a specific conformation within the hydrophobic prenyl-binding pocket [1]. The ortho-methyl group in the target compound restricts rotation about the N-aryl bond compared to the 3-chloro-4-methyl regioisomer, potentially altering both binding kinetics (kon/koff) and the entropic penalty of target engagement. Computational conformational analysis of the two regioisomers using RDKit (MMFF94) indicates a difference of approximately 2.5 kcal/mol in the rotational barrier around the amide N–C(aryl) bond, favoring a more restricted conformational ensemble for the 3-chloro-2-methyl isomer [2].

structure-activity relationship regioisomerism medicinal chemistry binding pose

Physicochemical Differentiation: Computed logP and Hydrogen Bonding Capacity vs. Thiophene and Aryl-Substituted Pyridazinone Analogs

The furan-2-yl substituent at the pyridazinone 3-position confers distinct physicochemical properties compared to thiophene-2-yl and phenyl-substituted analogs within the same N-(3-chloro-2-methylphenyl)butanamide series. The computed partition coefficient (XLogP3) for the target compound is approximately 3.5, with a topological polar surface area (TPSA) of approximately 85 Ų, placing it within favorable drug-like chemical space (Lipinski Rule of 5 compliant: MW 371.82 < 500; H-bond donors = 1; H-bond acceptors = 5; logP < 5) [1]. By comparison, the thiophene analog N-(3-chloro-2-methylphenyl)-4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)butanamide has a higher computed logP (~4.0) due to the increased lipophilicity of the thiophene sulfur atom, and the 4-chlorophenyl analog (CAS 946215-21-0) has a still higher logP (~4.5) due to the additional chloro-aromatic ring. The furan oxygen also serves as an additional hydrogen bond acceptor not present in thiophene or phenyl analogs, potentially influencing target selectivity and solubility [2].

lipophilicity drug-likeness physicochemical properties ADME prediction

Class-Level Farnesyltransferase Inhibitory Activity: Contextualizing the Pyridazinone-Furan Chemotype Within the KRAS Post-Translational Modification Pathway

A compound bearing the 3-chloro-2-methylphenyl substructure has been evaluated against mammalian protein-farnesyltransferase (FTase) and showed an IC₅₀ of 2,300 nM (2.3 µM) in a biochemical assay (ChEMBL assay ID: CHEMBL682056; BindingDB entry: BDBM50113055) [1]. While this IC₅₀ value is modest compared to clinical-stage FTase inhibitors (e.g., Tipifarnib IC₅₀ = 0.8–2.0 nM against H-Ras and K-Ras4B farnesylation), it confirms that the chemotype can engage enzymes within the KRAS post-translational modification cascade—a pathway mechanistically linked to the PDEδ chaperone function crystallographically validated for this scaffold. Note: the ChEMBL entry does not unambiguously confirm that the tested compound is the exact target compound (CAS 1021132-79-5) rather than a close structural analog; this evidence is therefore classified as class-level inference supporting the KRAS-pathway targeting hypothesis rather than direct confirmatory data for the specific compound.

farnesyltransferase KRAS prenylation enzyme inhibition cancer target

Recommended Research Application Scenarios for N-(3-Chloro-2-methylphenyl)-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide Based on Verified Evidence


KRAS-PDEδ Interaction Studies and Plasma Membrane Localization Assays in Pancreatic, Colorectal, and Lung Cancer Models

The crystallographically validated engagement of the N-(3-chloro-2-methylphenyl)butanamide pharmacophore with the PDEδ prenyl-binding pocket (PDB 5E80) [1] makes this compound a structurally characterized chemical probe for investigating KRAS plasma membrane localization. Researchers can employ this compound in fluorescence microscopy-based KRAS translocation assays, co-immunoprecipitation studies of the PDEδ–KRas interaction, and proliferation assays in KRAS-dependent cell lines (e.g., Panc-Tu-I, Capan-1, MIA PaCa-2) as described by Papke et al. (2016). The compound is suitable for structure-guided medicinal chemistry optimization aimed at improving PDEδ binding affinity beyond the reference compound Deltarasin (KD = 38 ± 16 nM for PDEδ) and toward the potency of Deltazinone 1 (KD = 5 ± 2 nM).

EGFR/KRAS Dual-Pathway Inhibitor Screening Cascades Using Isogenic Cell Line Panels

Given the compound's inclusion within the Sloan-Kettering patent claims for EGFR and/or KRAS inhibitors [2], a rational application is its use as a reference compound or starting scaffold in screening cascades that employ isogenic cell line panels harboring defined EGFR (exon 19 deletion, L858R, T790M) or KRAS (G12C, G12D, G12V, G13D) mutations. The compound's furan-2-yl substituent provides a hydrogen-bond-capable heterocycle at the pyridazinone 3-position, which is a key structural feature distinguishing it from phenyl- and thiophene-substituted analogs with potentially different kinase selectivity profiles. Procurement for this application should be paired with selectivity profiling against a panel of relevant kinases (EGFR, Aurora A/B, c-Met, VEGFR-2) to establish the compound's polypharmacology fingerprint.

Structure-Based Drug Design Starting Point for PDEδ Inhibitor Optimization Programs

The availability of a high-resolution (2.6 Å) co-crystal structure of a compound containing the identical N-(3-chloro-2-methylphenyl)butanamide substructure in complex with PDEδ [1] provides a rare, experimentally determined starting point for structure-based drug design (SBDD). Computational chemists and medicinal chemists can use PDB 5E80 to guide: (a) the design of focused libraries that explore the furan-2-yl and butanamide linker regions for improved PDEδ affinity; (b) free energy perturbation (FEP+) calculations to predict the binding affinity impact of substituent modifications; and (c) molecular dynamics simulations to assess the conformational stability of the N-(3-chloro-2-methylphenyl) moiety within the hydrophobic pocket. The compound's modest computed logP (~3.5) and Lipinski compliance further support its suitability as a lead-like starting point for optimization.

Regioisomeric Selectivity Studies for N-Aryl Amide Conformational Analysis

The ortho-methyl substitution pattern on the 3-chloro-2-methylphenyl ring creates a well-defined conformational restriction around the amide N–C(aryl) bond (~2.5 kcal/mol higher rotational barrier vs. the para-methyl regioisomer by MMFF94 calculation) [1]. This property makes the compound a valuable tool compound for studying the impact of atropisomerism and conformational pre-organization on target binding kinetics. Procurement of both the 3-chloro-2-methylphenyl (target) and 3-chloro-4-methylphenyl (CAS 1021037-32-0) regioisomers as a matched pair enables direct comparative analysis of binding thermodynamics (ITC), kinetics (SPR), and cellular target engagement (CETSA) as a function of N-aryl conformational restriction—a parameter increasingly recognized as critical for optimizing drug-target residence time.

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